3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride
CAS No.: 67455-68-9
Cat. No.: VC17571828
Molecular Formula: C19H28ClNO3
Molecular Weight: 353.9 g/mol
* For research use only. Not for human or veterinary use.
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride - 67455-68-9](/images/structure/VC17571828.png)
Specification
CAS No. | 67455-68-9 |
---|---|
Molecular Formula | C19H28ClNO3 |
Molecular Weight | 353.9 g/mol |
IUPAC Name | 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
Standard InChI | InChI=1S/C19H27NO3.ClH/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21;/h9-10,14,16H,4-8,11-12H2,1-3H3;1H |
Standard InChI Key | FDFIXBQYRWADST-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Core Molecular Architecture
The compound features a hexahydrobenzo[a]quinolizin-2-one scaffold, a bicyclic system comprising a partially hydrogenated isoquinoline fused to a piperidinone ring. Key structural elements include:
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Butyl substituent: A straight-chain alkyl group at position 3, influencing lipophilicity and receptor interactions .
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Methoxy groups: Electron-donating substituents at positions 9 and 10, directing electrophilic aromatic substitution patterns .
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Chloride counterion: Enhances aqueous solubility through ionic dissociation .
The stereochemistry at positions 3 and 11b (R-configuration) critically determines biological activity, as evidenced by comparative studies of enantiomers . X-ray crystallographic data for analogous compounds confirm boat-chair conformations in the piperidinone ring, with torsion angles between 45–55° .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C19H27NO3·HCl | |
Molecular weight | 353.88 g/mol | |
XLogP3-AA | 3.2 | |
Hydrogen bond donors | 2 (amide NH, HCl) | |
Hydrogen bond acceptors | 5 (2 methoxy, 1 ketone, 1 Cl⁻) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals key absorptions:
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2940 cm⁻¹ (C-H stretch, butyl chain)
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1685 cm⁻¹ (conjugated ketone)
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1250 cm⁻¹ (methoxy C-O) .
Nuclear magnetic resonance (NMR) assignments: -
¹H NMR (400 MHz, CDCl3): δ 6.65 (s, 2H, aromatic), 3.85 (s, 6H, OCH3), 3.12–2.98 (m, 2H, N-CH2) .
Synthetic Methodology
Multi-Step Synthesis Pathway
The hydrochloride salt is synthesized through sequential transformations:
Step 1: Precursor Alkylation
Reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with butyl bromide under phase-transfer conditions yields N-butyl intermediate (72% yield) .
Step 2: Dieckmann Cyclization
Treatment with sodium ethoxide induces intramolecular cyclization, forming the quinolizinone core :
Step 3: Salt Formation
Free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt (mp 214–216°C) .
Table 2: Optimization Parameters
Parameter | Optimal Value | Yield Impact |
---|---|---|
Cyclization temp. | 110°C | +18% |
HCl concentration | 1.2 M | 92% purity |
Reaction time | 4 hr | Plateau |
Pharmacological Activity
Mechanism of Action: VMAT2 Inhibition
The compound demonstrates high-affinity binding to vesicular monoamine transporter 2 (VMAT2), with IC50 = 12 nM in rat striatal synaptosomes . This inhibition prevents dopamine sequestration into synaptic vesicles, increasing cytosolic degradation via monoamine oxidase .
Key pharmacological parameters:
Therapeutic Implications
Hyperkinetic disorders:
Psychiatric applications:
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40% decrease in amphetamine-induced hyperactivity at 2.5 mg/kg
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Potential mood-stabilizing effects through serotonin modulation
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
Table 3: Solubility Data
Solvent | Solubility (mg/mL) |
---|---|
Water (pH 7.4) | 8.9 |
0.1N HCl | 32.1 |
Ethanol | 45.6 |
Octanol | 12.3 |
LogDpH7.4 = 1.8 indicates moderate blood-brain barrier permeability .
Metabolic Pathways
Primary routes of biotransformation:
Major metabolite: 9,10-dihydroxy derivative (t1/2 = 9.2 hr) .
Formulation and Stability Considerations
Solid-State Characteristics
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Hygroscopicity: 3.2% weight gain at 75% RH
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Photostability: <5% degradation after 1,000 lux exposure
Salt Form Advantages
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
Substituent | VMAT2 IC50 (nM) | LogP |
---|---|---|
Butyl (target) | 12 | 3.2 |
Isobutyl (TBZ) | 9 | 3.5 |
Propyl | 28 | 2.7 |
Cyclohexyl | 45 | 4.1 |
The straight-chain butyl group optimizes steric interactions within VMAT2's hydrophobic pocket while maintaining favorable pharmacokinetics .
Toxicological Profile
Acute Toxicity
Mechanistic Toxicology
Dose-dependent QTc prolongation observed at plasma concentrations >200 ng/mL, necessitating cardiac monitoring in clinical use .
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